2-Phenylvaline
Overview
Description
Chemical Reactions Analysis
Amino acid derivatives can participate in various chemical reactions, including those involving their amino and carboxyl groups, as well as reactions specific to their side chains . The exact chemical reactions involving “2-Phenylvaline” are not specified in the available resources .
Scientific Research Applications
Autocatalysis in C-H Bond Activation
Research on 2-phenylpyridine, closely related to 2-Phenylvaline, has revealed insights into C-H bond activation using ruthenium(II) complexes. This study highlights the autocatalytic process catalyzed by carboxylic acid co-products, accelerating the overall reaction. Such research provides a deeper understanding of complex chemical reactions and their potential applications in catalysis and material science (Ferrer Flegeau et al., 2011).
Development of PhenX Toolkit
While not directly related to 2-Phenylvaline, the development of the PhenX Toolkit, a resource for high-priority, well-established measures across various research domains, contributes to the standardization and efficiency in scientific research, potentially impacting studies involving compounds like 2-Phenylvaline (Hamilton et al., 2011).
Role in Phenylketonuria Treatment
Pegvaliase, a treatment for phenylketonuria, involves the breakdown of phenylalanine, a molecule structurally related to 2-Phenylvaline. This research could provide insights into the metabolic pathways and treatment strategies relevant to compounds similar to 2-Phenylvaline (Thomas et al., 2018).
Synthesis of Unusual Amino Acids
The synthesis of kulokekahilide-1, a cytotoxic depsipeptide containing unusual amino acids including 4-phenylvaline, showcases the potential of 2-Phenylvaline in the development of novel therapeutic agents (Kimura et al., 2002).
properties
IUPAC Name |
(2R)-2-amino-3-methyl-2-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWIYXBFKANEFM-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC=CC=C1)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylvaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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